(2-Methylphenyl)carbamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylphenyl)carbamic acid can be synthesized through the reaction of 2-methylaniline with phosgene or its derivatives. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition . Another method involves the reaction of 2-methylaniline with carbon dioxide in the presence of a base, such as triethylamine, to form the corresponding carbamate, which can then be hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the reaction of 2-methylaniline with phosgene in a solvent like toluene, followed by purification steps such as crystallization or distillation to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
(2-Methylphenyl)carbamic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylphenyl)carbamic acid involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits fatty acid amide hydrolase by binding to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound with the formula H2NCOOH.
Methyl carbamate: An ester of carbamic acid with the formula H2NCOOCH3.
Ethyl carbamate: Another ester with the formula H2NCOOC2H5.
Uniqueness
(2-Methylphenyl)carbamic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other carbamic acid derivatives. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2-methylphenyl)carbamic acid |
InChI |
InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)9-8(10)11/h2-5,9H,1H3,(H,10,11) |
InChI Key |
AXVPVXHGWJWEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)O |
Origin of Product |
United States |
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